molecular formula C22H24FN3O4S B2527732 4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920402-39-7

4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2527732
CAS No.: 920402-39-7
M. Wt: 445.51
InChI Key: YPHWZHNPFUIBKM-UHFFFAOYSA-N
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Description

4-Butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a novel pyridazine-based benzenesulfonamide compound designed for advanced biochemical research. This chemical is of significant interest in medicinal chemistry, particularly for the development of multi-target therapeutic agents. Its molecular structure, which integrates a sulfonamide group and a pyridazine ring, is engineered to interact with key enzymatic targets. The core research value of this compound lies in its potential as a multi-target anti-inflammatory agent. Pyridazine-sulfonamide hybrids are investigated for their ability to simultaneously inhibit carbonic anhydrase (CA) isoforms—enzymes involved in pH regulation and implicated in inflammatory pain and rheumatoid arthritis—as well as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway that produce prostaglandins and leukotrienes . This multi-target strategy is a promising approach to develop effective anti-inflammatory treatments that may avoid the limitations of classical NSAIDs . The proposed mechanism of action involves the sulfonamide group anchoring to the zinc ion in the active site of carbonic anhydrase isoforms, thereby inhibiting their activity . Furthermore, the distinct hydrophobic and hydrophilic regions of the molecule are designed to promote selective interactions within the binding pockets of COX-2 and 5-LOX enzymes, potentially leading to a broad-spectrum anti-inflammatory effect . Researchers can utilize this compound to explore complex inflammatory pathways and validate new multi-target strategies in drug discovery. Please note: This product is intended for non-human research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-butoxy-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S/c1-2-3-15-29-19-8-10-20(11-9-19)31(27,28)24-14-16-30-22-13-12-21(25-26-22)17-4-6-18(23)7-5-17/h4-13,24H,2-3,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHWZHNPFUIBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyridazine ring .

The next step involves the introduction of the butoxy group and the benzenesulfonamide moiety. This can be achieved through a series of substitution reactions, where the pyridazine derivative is reacted with butyl bromide in the presence of a base to introduce the butoxy group. The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for cardiovascular and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or it may interact with microbial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide can be contextualized by comparing it to related sulfonamide-pyridazine hybrids. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Molecular Comparisons

Compound Name (CAS No.) Substituents on Benzenesulfonamide Pyridazine Substituent Molecular Formula Molecular Weight Key Differences
Target Compound (Not reported in evidence) 4-butoxy 6-(4-fluorophenyl) C₂₁H₂₃FN₃O₄S (estimated) ~449.5 (estimated) Reference compound
4-Bromo analog (920256-52-6) 4-bromo 6-(4-fluorophenyl) C₁₈H₁₅BrFN₃O₃S 452.3 Bromo (electron-withdrawing) vs. butoxy (electron-donating) substituent; lower molecular weight.
N-(2-((6-(4-Fluorophenyl)Pyridazin-3-yl)Oxy)Ethyl)Benzenesulfonamide (920256-31-1) None (plain benzene) 6-(4-fluorophenyl) C₁₈H₁₆FN₃O₃S 381.4 Lacks 4-butoxy group; simpler structure with reduced lipophilicity.
4-Methoxy analog (920362-05-6) 4-methoxy 6-(thiophen-2-yl) C₁₈H₁₇FN₃O₄S 405.4 Methoxy (shorter chain) vs. butoxy; thiophene vs. fluorophenyl on pyridazine.
4-Chloro analog (CAS 1005297-39-1) 4-chloro 6-(methylsulfonyl) C₂₀H₂₀ClN₃O₅S₂ 461.6 Chloro (polar substituent) vs. butoxy; methylsulfonyl enhances polarity.

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Methoxy (in CAS 920362-05-6) offers intermediate hydrophobicity due to its shorter alkyl chain .
  • Pyridazine Modifications : The 4-fluorophenyl group on pyridazine (target compound) may enhance metabolic stability and π-π stacking interactions compared to thiophene (CAS 920362-05-6) or methylsulfonyl (CAS 1005297-39-1) variants .

Biological Activity

4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a sulfonamide group, a butoxy substituent, and a pyridazine moiety, which are known to contribute to various pharmacological effects.

Pharmacological Properties

Research indicates that compounds containing pyridazine rings exhibit a range of biological activities, including:

  • Anti-inflammatory Effects: Pyridazine derivatives have shown promise in reducing inflammation through various mechanisms, which may involve inhibition of pro-inflammatory cytokines.
  • Antitumor Activity: Studies suggest that similar compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.

The biological activity of this compound may involve:

  • Binding Affinity: Investigations into its interactions with specific receptors or enzymes are crucial for understanding its therapeutic potential.
  • Inhibition of Key Enzymes: The sulfonamide group may facilitate interactions with enzymes involved in disease pathways, enhancing its efficacy as a therapeutic agent.

Case Studies

  • Anti-inflammatory Activity:
    • In vitro studies demonstrated that compounds with similar structures inhibited the release of inflammatory mediators in macrophage cell lines, suggesting potential use in treating inflammatory diseases.
  • Antitumor Effects:
    • A study on pyridazine derivatives indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAnti-inflammatory ActivityAntitumor ActivityNotable Features
This compoundModerateHighSulfonamide group enhances solubility
Similar Pyridazine Derivative AHighModerateExhibits strong receptor binding
Similar Pyridazine Derivative BLowHighTargets specific cancer pathways

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Pyridazine Ring: Utilizing known synthetic routes for pyridazine derivatives.
  • Attachment of Functional Groups: Employing coupling reactions to introduce the butoxy and sulfonamide groups.
  • Purification Techniques: Methods such as recrystallization or chromatography are essential for obtaining high purity levels.

Optimization strategies may include adjusting reaction conditions (temperature, pressure) and employing catalysts to enhance yield.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, and how are reaction conditions optimized?

  • The compound is synthesized via multi-step reactions, typically involving sulfonylation, alkylation, and coupling of the pyridazine moiety. Key steps include:

  • Sulfonamide formation : Reacting 4-butoxybenzenesulfonyl chloride with an ethylenediamine derivative under basic conditions (e.g., potassium carbonate in acetonitrile) .
  • Pyridazine coupling : Using palladium-catalyzed cross-coupling to introduce the 4-fluorophenyl-pyridazin-3-yl group .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .
    • Optimization involves controlling temperature (e.g., 60–80°C for coupling reactions), solvent selection (polar aprotic solvents like DMF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to maximize yield (typically 60–75%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., butoxy CH₂ signals at δ 1.3–1.7 ppm, pyridazine aromatic protons at δ 8.0–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (calculated for C₂₃H₂₅FN₃O₄S: 458.15 g/mol; observed m/z: 459.16 [M+H]⁺) .
  • Infrared (IR) Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and pyridazine C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers assess the binding affinity and selectivity of this compound toward biological targets (e.g., enzymes, receptors)?

  • Surface Plasmon Resonance (SPR) : Measures real-time interactions with immobilized targets (e.g., carbonic anhydrase isoforms) to determine dissociation constants (KD) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for target-ligand complexes .
  • Competitive Assays : Use fluorescent probes (e.g., dansylamide) to evaluate inhibition potency (IC50 values) .
  • Data Interpretation : Compare results with structurally related sulfonamides (e.g., 4-methoxy-N-(4-fluorophenyl)benzenesulfonamide) to assess selectivity .

Q. What strategies resolve contradictions in activity data across different biological assays?

  • Meta-Analysis : Aggregate data from enzyme inhibition, cell viability, and animal models to identify outliers .
  • Structural Dynamics : Perform molecular dynamics simulations to explore conformational flexibility impacting target engagement .
  • Experimental Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing butoxy with propoxy or cyclopropylmethoxy) and test inhibitory activity .
  • 3D-QSAR Modeling : Use computational tools (e.g., CoMFA, CoMSIA) to correlate electronic/steric features with bioactivity .
  • Pharmacophore Mapping : Identify critical binding elements (e.g., sulfonamide group, pyridazine ring) through docking studies with targets like EGFR or COX-2 .

Methodological Notes

  • Contradiction Resolution : Cross-validate SPR and ITC data to confirm binding kinetics .
  • Synthetic Challenges : Mitigate pyridazine ring oxidation by using inert atmospheres (N₂/Ar) during coupling reactions .
  • Computational Aids : Leverage PubChem datasets (CIDs referenced in ) for benchmarking .

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